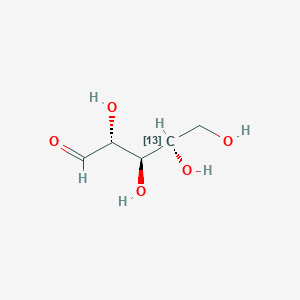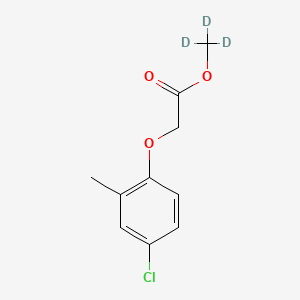
MCPA methyl ester-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MCPA methyl ester-d3 is a deuterium-labeled derivative of MCPA methyl ester, a widely used herbicide. The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of the compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
MCPA methyl ester-d3 is synthesized by esterification of MCPA acid with deuterated methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically conducted in a jacketed batch reactor, where the temperature, catalyst concentration, and alcohol-to-acid molar ratio are carefully controlled .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous monitoring and optimization of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
MCPA methyl ester-d3 undergoes various chemical reactions, including:
Hydrolysis: The ester bond is cleaved in the presence of water, yielding MCPA acid and deuterated methanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Substitution: The chlorine atom in the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like hydroxide ions or amines.
Major Products
Hydrolysis: MCPA acid and deuterated methanol.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
MCPA methyl ester-d3 is extensively used in scientific research, including:
Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound’s absorption, distribution, metabolism, and excretion in biological systems.
Environmental Studies: Used as a tracer to study the environmental fate and transport of herbicides.
Analytical Chemistry: Employed as an internal standard in mass spectrometry for the quantification of MCPA and its metabolites in various matrices.
Agricultural Research: Helps in understanding the behavior of herbicides in soil and plant systems.
Wirkmechanismus
MCPA methyl ester-d3 exerts its herbicidal effects by mimicking the action of natural plant hormones called auxins. It disrupts the normal growth processes by causing uncontrolled cell division and elongation, leading to the death of the plant. The deuterium labeling does not significantly alter the mechanism of action but aids in tracking and studying the compound’s behavior in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenoxyacetic Acid (2,4-D): Another widely used herbicide with similar structure and mode of action.
Dichlorprop: A phenoxy herbicide with similar applications.
Haloxyfop: A selective herbicide used for controlling grass weeds.
Uniqueness
MCPA methyl ester-d3 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The stable isotope labeling allows for precise quantification and tracking in various studies, making it a valuable tool in pharmacokinetics, environmental science, and analytical chemistry .
Eigenschaften
Molekularformel |
C10H11ClO3 |
|---|---|
Molekulargewicht |
217.66 g/mol |
IUPAC-Name |
trideuteriomethyl 2-(4-chloro-2-methylphenoxy)acetate |
InChI |
InChI=1S/C10H11ClO3/c1-7-5-8(11)3-4-9(7)14-6-10(12)13-2/h3-5H,6H2,1-2H3/i2D3 |
InChI-Schlüssel |
VWERIRLJUWTNDA-BMSJAHLVSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC(=O)COC1=C(C=C(C=C1)Cl)C |
Kanonische SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


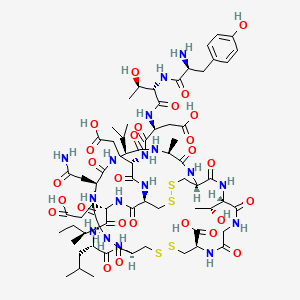

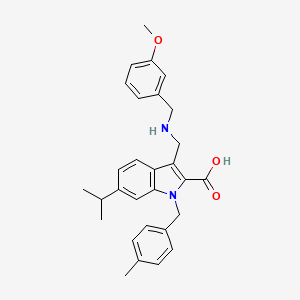

![1-[(2R,3R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12401203.png)
![5-Methyl-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate-d3](/img/structure/B12401212.png)


![5H-Benzothiazolo[3,2-a][1,8]naphthyridine-6-carboxamide, 2-[(3aR,6aS)-hexahydro-5-methylpyrrolo[3,4-c]pyrrol-2(1H)-yl]-N-[(5-methyl-2-pyrazinyl)methyl]-5-oxo-, rel-](/img/structure/B12401228.png)
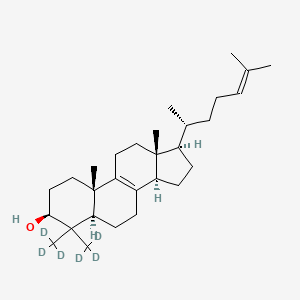
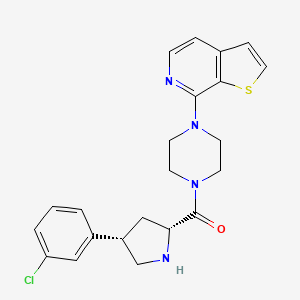
![5-[[2-[Bis(2-pyridinylmethyl)amino]ethyl]amino]-2',7'-difluoro-3',6'-dihydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one](/img/structure/B12401253.png)

